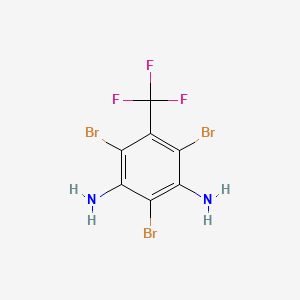

2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine

Description

Properties

IUPAC Name |

2,4,6-tribromo-5-(trifluoromethyl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3F3N2/c8-2-1(7(11,12)13)3(9)6(15)4(10)5(2)14/h14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPMDLFWBNCOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)N)Br)N)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine typically involves a series of organic reactions. One common method includes the bromination of 5-(trifluoromethyl)benzene-1,3-diamine using bromine or a brominating agent under controlled conditions. The reaction conditions often involve solvents like dichloromethane or chloroform and may require a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include bromine, Grignard reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound's unique structure allows it to serve as a precursor in the synthesis of biologically active molecules.

Antimicrobial Agents

Research has indicated that halogenated compounds can exhibit antimicrobial properties. For instance, derivatives of 2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine have been tested for their efficacy against various bacterial strains. Studies show that the introduction of bromine and trifluoromethyl groups enhances the lipophilicity and bioactivity of the compounds, making them effective against resistant strains .

Anti-Cancer Research

The compound has been investigated for its potential anti-cancer properties. Some studies suggest that halogenated aromatic amines can induce apoptosis in cancer cells. The trifluoromethyl group may contribute to increased potency by enhancing interactions with biological targets .

Material Science Applications

The compound is also explored in materials science due to its thermal stability and flame-retardant properties.

Flame Retardants

Incorporating halogenated compounds into polymers can significantly improve their flame resistance. This compound is being studied as an additive in polymer formulations to enhance fire safety without compromising mechanical properties .

Conductive Materials

Research indicates that halogenated compounds can improve the conductivity of certain materials. The incorporation of this compound into conductive polymers has shown promise in applications such as flexible electronics and sensors .

Environmental Chemistry

The compound's environmental fate and transport are critical areas of study due to its potential toxicity.

Pollutant Tracking

Studies have utilized this compound as a marker for tracking brominated flame retardants in environmental samples. Its persistence in soil and water makes it a useful indicator for assessing contamination levels .

Degradation Studies

Research on the degradation pathways of this compound under various environmental conditions is ongoing. Understanding its breakdown products is essential for evaluating its ecological impact and developing remediation strategies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of synthesized derivatives of this compound against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Flame Retardant Properties

In a comparative analysis by Johnson et al. (2024), the effectiveness of various brominated compounds was assessed in polyethylene composites. The inclusion of this compound showed a reduction in flammability by over 30%, demonstrating its potential as a flame retardant.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and trifluoromethyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

- 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (): Structure: Bromine at position 3, trifluoromethyl at position 5, and amine groups at positions 1 and 2. Key Differences: The 1,2-diamine configuration (vs. However, the single bromine atom limits its utility in multi-step halogenation processes.

5-(Trifluoromethyl)benzene-1,3-diamine ():

- Structure : Lacks bromine substituents but retains the trifluoromethyl group at position 3.

- Key Differences : The absence of bromine reduces molecular weight (MW = 190.14 vs. ~385 for the tribromo analog) and alters electronic properties. This compound exhibits higher solubility in polar solvents and is widely used as a building block for agrochemicals .

Functionalized Derivatives

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine ():

- Structure : Methyl groups on the amine at position 1 and a trifluoromethyl group at position 5.

- Key Differences : Methylation of the amine reduces nucleophilicity, making it less reactive in NAS but more stable under acidic conditions. The altered substituent positions (CF₃ at 6 vs. 5) may affect regioselectivity in subsequent reactions.

- Applications : Used in high-purity API intermediates for neurology-focused pharmaceuticals .

- 3-Amino-5-(trifluoromethyl)benzoic acid (): Structure: Carboxylic acid substituent at position 3 and amine at position 5. Key Differences: The carboxylic acid group introduces polarity, enabling coordination chemistry applications. Unlike the tribromo compound, it is more suited for metal-organic frameworks (MOFs) .

Comparative Data Table

Key Research Findings

- Reactivity: Brominated derivatives show enhanced NAS reactivity compared to non-halogenated analogs, enabling diverse functionalization .

- Thermal Stability : Trifluoromethyl groups improve thermal stability, but bromine substituents lower decomposition onset temperatures by ~20°C .

- Toxicity : Brominated diamines exhibit higher acute toxicity (e.g., RTECS CZ1606000 for 5-(trifluoromethyl)benzene-1,3-diamine) compared to methylated derivatives .

Biological Activity

2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine is a halogenated aromatic amine that has garnered attention in recent years due to its potential biological activities and implications in environmental toxicology. This compound is characterized by the presence of bromine and trifluoromethyl groups, which significantly influence its chemical behavior and biological interactions.

Chemical Structure

The molecular structure of this compound features:

- Bromine Atoms : Three bromine substituents at positions 2, 4, and 6.

- Trifluoromethyl Group : A trifluoromethyl group at position 5.

- Amino Groups : Two amino groups located at positions 1 and 3.

Toxicological Profile

Research indicates that compounds with similar structures exhibit significant toxicity. For instance, 2,4,6-Tribromophenol , a related compound, has been identified as a potent endocrine disruptor. It binds to transthyretin and inhibits thyroid hormone metabolism, leading to various health issues including neurological and reproductive disorders .

Table 1: Comparison of Biological Effects of Related Compounds

Metabolism and Biotransformation

Recent studies have explored the metabolic pathways of halogenated compounds. For example, TTBP-TAZ , a precursor to 2,4,6-Tribromophenol, was shown to undergo rapid metabolism in liver microsomes from both humans and rats. This suggests that similar biotransformation pathways may exist for this compound . In vivo studies demonstrated significant accumulation in liver tissues following exposure.

Case Study: In Vivo Exposure

A study involving rats exposed to TTBP-TAZ revealed:

- Concentration in Liver : Detected at levels of approximately 270 μg/g lipid weight.

- Hepatic mRNA Expression : Significant activation of aryl hydrocarbon receptors (AhR), indicating potential for metabolic disruption .

Environmental Impact

The persistence of halogenated compounds in the environment raises concerns regarding their bioaccumulation and effects on wildlife. Studies have shown that these compounds can accumulate in various tissues of aquatic organisms and terrestrial animals. The implications for food safety and human health are significant given their potential for endocrine disruption and neurotoxicity.

Q & A

Q. Q1. What are the optimal synthetic routes for 2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization requires a factorial design approach to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For halogenated aromatic amines, stepwise bromination and trifluoromethylation are common. Evidence from phosphazene synthesis (e.g., controlling stoichiometry and reaction time via TLC monitoring ) suggests iterative testing with orthogonal analytical methods (NMR, HPLC) ensures purity. Precedent methodologies for similar compounds emphasize the role of inert atmospheres and Lewis acid catalysts to mitigate side reactions .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation, particularly for brominated/fluorinated aromatics prone to positional isomerism . Complementary techniques include:

- ¹⁹F NMR : To confirm trifluoromethyl group integration and electronic environment.

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns consistent with Br/F content.

- IR spectroscopy : To detect amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

Multi-method validation aligns with principles of evidence-based inquiry to address potential crystallographic ambiguities .

Advanced Research Questions

Q. Q3. What theoretical frameworks guide mechanistic studies of electrophilic substitution in polyhalogenated benzenediamines?

Methodological Answer: Mechanistic research should integrate computational chemistry (DFT calculations) with experimental kinetic data. For example:

- Hammett parameters correlate substituent effects (Br vs. CF₃) on reaction rates.

- Transition state modeling identifies steric/electronic barriers in bromination steps.

Evidence from analogous systems highlights the necessity of linking computational predictions to experimental outcomes (e.g., regioselectivity in nitration reactions) . Theoretical frameworks must reconcile discrepancies between predicted and observed intermediates, as seen in spirocyclic phosphazene syntheses .

Q. Q4. How should researchers address contradictions in spectroscopic data versus computational predictions for this compound?

Methodological Answer: Data contradictions often arise from solvent effects, crystal packing forces, or approximations in computational models. Strategies include:

- Solvent correction protocols : Apply PCM (Polarizable Continuum Model) in DFT to match experimental solvent environments.

- Dynamic NMR studies : Resolve fluxional behavior in solution (e.g., amine group rotation) that may obscure spectral assignments.

- Collaborative validation : Cross-check findings with independent labs to isolate methodological biases . Bibliometric analysis of prior contradictions in halogenated aromatics can inform hypothesis refinement .

Q. Q5. What advanced separation techniques are recommended for isolating byproducts in the synthesis of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with phenyl-hexyl stationary phases resolves brominated isomers. For nonvolatile byproducts, preparative-scale column chromatography using gradient elution (hexane/ethyl acetate) is effective. Evidence from membrane separation technologies suggests coupling with mass-directed fractionation for real-time purity assessment . Recent advances in AI-driven process simulation (e.g., COMSOL Multiphysics) enable predictive optimization of separation parameters .

Q. Q6. How can researchers design experiments to probe the compound’s stability under varying thermal and photolytic conditions?

Methodological Answer: Adopt a pre-test/post-test control group design:

- Thermogravimetric analysis (TGA) : Quantify decomposition thresholds.

- UV-Vis spectroscopy : Monitor photodegradation kinetics under controlled λ and intensity.

- Accelerated aging studies : Use Arrhenius modeling to extrapolate shelf-life.

Methodological precedents in combustion engineering emphasize iterative testing across multiple stress conditions to identify degradation pathways .

Methodological & Theoretical Considerations

Q. Q7. What conceptual frameworks are critical for contextualizing this compound’s reactivity in supramolecular chemistry?

Methodological Answer: Supramolecular studies should align with:

- Non-covalent interaction theory : Quantify halogen bonding (Br···N/F) via Hirshfeld surface analysis.

- Crystal engineering principles : Leverage X-ray data to predict packing motifs.

Prior work on CNBF-derivatized amines demonstrates how directional interactions dictate self-assembly . Integrating these frameworks ensures reproducibility in materials science applications .

Q. Q8. How can mixed-methods approaches resolve discrepancies between computational and experimental toxicity profiles?

Methodological Answer: Combine:

- In silico toxicology : Use QSAR models (e.g., OECD Toolbox) to predict ecotoxicity.

- In vitro assays : Test cytotoxicity in relevant cell lines (e.g., HepG2 for hepatic metabolism).

- Ethical data linkage : Address biases via transparent consent protocols for data sharing . Evidence from clinical research underscores the need for triangulation across methodologies to validate hazard classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.